rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one

Antioxidant Activity Lipid Peroxidation Oxidative Stress

rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one (CAS 1393342-06-7) is a methoxylated furanosesquiterpenoid naturally occurring in the oleo-gum resin of Commiphora species, primarily Commiphora myrrha and Commiphora erythraea. Its structure comprises a 10-membered germacrane ring fused to a furan moiety, featuring a defined (3R,4S) stereochemistry and a C-3 methoxy substituent that differentiates it from non-methoxylated and other methoxylated analogs within the class.

Molecular Formula C16H20O3
Molecular Weight 260.33 g/mol
Cat. No. B12398692
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one
Molecular FormulaC16H20O3
Molecular Weight260.33 g/mol
Structural Identifiers
SMILESCC1CC(=O)C2=C(CC(=C)C=CC1OC)OC=C2C
InChIInChI=1S/C16H20O3/c1-10-5-6-14(18-4)11(2)8-13(17)16-12(3)9-19-15(16)7-10/h5-6,9,11,14H,1,7-8H2,2-4H3/b6-5-/t11-,14-/m0/s1
InChIKeyKYVMPRMAGALGDM-NCETYUCASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one: Structural Definition and Chemical Identity for Procurement


rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one (CAS 1393342-06-7) is a methoxylated furanosesquiterpenoid naturally occurring in the oleo-gum resin of Commiphora species, primarily Commiphora myrrha and Commiphora erythraea [1]. Its structure comprises a 10-membered germacrane ring fused to a furan moiety, featuring a defined (3R,4S) stereochemistry and a C-3 methoxy substituent that differentiates it from non-methoxylated and other methoxylated analogs within the class [2]. The compound is also known as rel-3-methoxy-8,12-epoxygermacra-1,7,10,11-tetraen-6-one (compound 4) in alternative nomenclature . Its molecular formula is C16H20O3 with an average molecular weight of 260.33 g/mol [3]. As a naturally derived specialized metabolite, its availability for research depends on isolation yields from natural sources, making its procurement a matter of specific selection rather than generic substitution [4].

Why In-Class Substitution of rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one Is Scientifically Invalid


Generic substitution among furanosesquiterpenoids isolated from Commiphora resin is precluded by profound differences in functional activity arising from minor structural modifications. The presence or absence of a methoxy group, its specific stereochemical orientation, and the oxidation state of the furanogermacrane core are decisive factors in determining biological outcomes [1]. For example, in the class of compounds from Commiphora erythraea, non-methoxylated furanodienone and 1,10(15)-furanogermacra-dien-6-ones exhibit potent inhibition of lipid peroxidation, whereas their methoxylated counterparts are markedly less active [2]. Furthermore, in head-to-head cytotoxicity assays, only one of six structurally related furanosesquiterpenoids showed any activity against MCF-7 cells, underscoring that structural nuance, not just class membership, dictates functional engagement [3]. Consequently, selecting a specific analog for research demands verification of its precise stereochemistry and substituent pattern; assuming functional equivalence across the class is unsupported by empirical evidence and can lead to erroneous experimental conclusions [4].

Quantitative Differentiation of rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one from Closest Analogs


Lipid Peroxidation Inhibition: Methoxylated Analogs Exhibit Diminished Potency Compared to Non-Methoxylated Derivatives

In a direct, bioguided fractionation study, non-methoxylated furanosesquiterpenoids (furanodienone and 1,10(15)-furanogermacra-dien-6-ones) demonstrated potent inhibition of lipid peroxidation with an IC50 of approximately 0.087 µM. In stark contrast, the methoxylated analogs, which include the target compound rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one (3), were significantly less active in the same assay system [1]. While precise IC50 values for the individual methoxylated compounds were not reported, the study explicitly states they are 'less active', establishing a clear class-based functional hierarchy [2].

Antioxidant Activity Lipid Peroxidation Oxidative Stress

Cytotoxicity Profile: Lack of Activity Against MCF-7 Breast Tumor Cells Differentiates It from Active Furanosesquiterpenoids

In a clonogenic assay using the MCF-7 breast tumor cell line, rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one (3) was tested alongside five other furanosesquiterpenoids isolated from Commiphora myrrha. While compound (1) (rel-1S,2S-epoxy-4R-furanogermacr-10(15)-en-6-one) exhibited weak cytotoxic activity, the target compound and the other four furanosesquiterpenoids (compounds 2, 4, 5, and 6) were all found to be inactive in this assay [1][2].

Cytotoxicity Cancer Cell Lines MCF-7

Stereochemical Identity: Definitive (3R,4S) Configuration Established for Accurate Structural Comparison

The relative stereochemistry of rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one (3) and its analog rel-2R-methoxy-4R-furanogermacr-1(10)E-en-6-one (4) were reported for the first time in the isolation study. This was achieved through comprehensive spectroscopic analysis, establishing the (3R,4S) and (2R,4R) configurations, respectively, and resolving the previously ambiguous stereochemical assignment for these known compounds [1]. This definitive stereochemical elucidation is critical for ensuring the correct compound is procured and studied, as diastereomers or other stereoisomers may exhibit different biological properties [2].

Stereochemistry NMR Spectroscopy Structural Elucidation

Antioxidant and Anti-inflammatory Activity Profile in DPPH and Croton Oil Ear Edema Models

A separate bioguided study on Commiphora erythraea resin isolated a series of furanosesquiterpenoids, designated compounds 3–5, which were found to possess antioxidant and anti-inflammatory activities. These compounds showed EC50 values of 4.28, 2.56, and 1.08 mg/mL in a DPPH radical scavenging assay, and reduced edema by 30%, 26%, and 32%, respectively, in a Croton oil-induced ear edema model [1][2]. While the specific compound corresponding to the target compound (3) cannot be definitively assigned from this data, it establishes the range of activity for methoxylated furanosesquiterpenoids within this species, providing a baseline for comparison when evaluating the target compound's reported inactivity in other assays [3].

DPPH Assay Anti-inflammatory Activity Topical Application

High-Value Application Scenarios for rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one


Negative Control for Cytotoxicity in Furanosesquiterpenoid Structure-Activity Relationship (SAR) Studies

Given its established inactivity against the MCF-7 breast tumor cell line, as demonstrated in direct head-to-head comparison with an active furanosesquiterpenoid (compound 1), rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one serves as an ideal negative control for SAR studies aiming to identify structural features responsible for cytotoxic activity within this class [1]. Its use can help deconvolute whether observed cytotoxic effects are due to a specific substructure or a more general property of the furanogermacrane core [2].

Reference Compound for Stereochemical Elucidation of Methoxylated Furanogermacradienones

The definitive relative stereochemistry (3R,4S) of this compound, established through rigorous spectroscopic analysis, makes it a valuable reference standard for the structural elucidation of newly isolated or synthesized methoxylated furanosesquiterpenoids [3]. Researchers can use its NMR and other spectral data as a benchmark to confirm the stereochemistry of related compounds, ensuring accurate identification and purity assessment [4].

Decoupling Antioxidant from Cytotoxic Effects in Oxidative Stress Research

For investigations into the antioxidant mechanisms of Commiphora resin constituents, this compound offers a tool to study antioxidant pathways that are not confounded by concurrent cytotoxic effects. While methoxylated furanosesquiterpenoids as a class show diminished lipid peroxidation inhibition relative to non-methoxylated analogs [5], the target compound's lack of cytotoxicity [6] allows for a cleaner interpretation of any observed protective effects against oxidative damage in cellular models, separate from cell death induction [7].

Analytical Standard for Quality Control of Commiphora Resin Extracts

As a known and structurally characterized constituent of Commiphora myrrha and Commiphora erythraea resin, rel-3R-methoxy-4S-furanogermacra-1E,10(15)-dien-6-one can be employed as an analytical standard for the quality control and chemical fingerprinting of myrrh-derived materials [8]. Its presence and relative abundance can serve as a marker for specific chemotypes or for the detection of adulteration in commercial resin samples used in research or industrial applications [9].

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